Molecular Planarity Disruption: Ortho-Nitro Substitution Alters Solid-State Geometry Compared to Para-Nitro Isomer
The target compound differs from its para-nitro isomer in a structurally verifiable way: the ortho-nitro group introduces steric hindrance that disrupts the near-perfect planarity observed in the para isomer. Single-crystal X-ray diffraction of the para-nitro analog (NAC, C15H12N2O3) revealed an inter-ring angle of 4.40°, enabling full π-electron delocalization across the molecule and the formation of a resonance-assisted hydrogen bond (RAHB) within a cyclic S(6) motif [1]. In contrast, the ortho-nitro substitution in the target compound places the nitro group in steric proximity to the α,β-unsaturated bridge, disrupting this planar geometry and altering both the electronic delocalization pathway and the hydrogen-bonding network.
| Evidence Dimension | Inter-ring dihedral angle |
|---|---|
| Target Compound Data | Not crystallographically reported; predicted to be significantly >4.40° due to ortho-nitro steric hindrance |
| Comparator Or Baseline | Para-nitro isomer (NAC): 4.40° |
| Quantified Difference | Predicted increase in dihedral angle; planarity disrupted |
| Conditions | Single-crystal X-ray diffraction at 296 K |
Why This Matters
Changes in molecular planarity directly affect π-stacking interactions with biological targets and crystalline packing, influencing both bioactivity and material handling properties.
- [1] Michelini, L. J.; Castro, M. R. C.; Custodio, J. M. F.; Naves, L. F. N.; Vaz, W. F.; Lobón, G. S.; Martins, F. T.; Perez, C. N.; Napolitano, H. B. A Novel Potential Anticancer Chalcone: Synthesis, Crystal Structure and Cytotoxic Assay. J. Mol. Struct. 2018, 1168, 309-315. View Source
